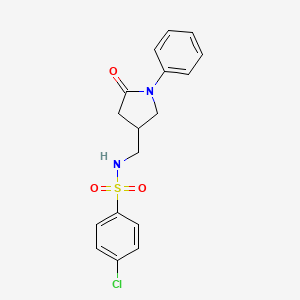

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTUGZPQTFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Intermediate Synthesis

The 5-oxo-1-phenylpyrrolidin-3-ylmethyl backbone is synthesized through cyclization of phenyl-substituted precursors. Two dominant strategies exist:

Method A: Aldol Cyclization

- Reactants : Ethyl 4-chloroacetoacetate and benzylamine undergo condensation at 60–80°C in toluene, followed by acid-catalyzed cyclization (HCl, reflux, 12 h).

- Yield : 68–72% after recrystallization (ethanol/water).

- Key Advantage : Scalability to kilogram quantities with minimal epimerization.

Method B: Reductive Amination

Sulfonamide Coupling

The pyrrolidine intermediate is coupled with 4-chlorobenzenesulfonyl chloride under basic conditions:

- Base : Triethylamine (2.5 eq) in dichloromethane (DCM) at 0–5°C.

- Coupling Agent : 4-Chlorobenzenesulfonyl chloride (1.2 eq) added dropwise.

- Reaction Time : 4 h at 25°C.

- Workup : Aqueous HCl wash, drying (Na2SO4), and solvent evaporation.

- Yield : 78–82% purity >98% (HPLC).

Critical Parameters :

- Solvent Polarity : DCM outperforms THF due to better sulfonyl chloride solubility.

- Temperature Control : Exothermic reactions require cooling to suppress sulfonate ester formation.

Reaction Optimization and Byproduct Mitigation

Catalytic Enhancements

Byproduct Analysis

- Major Byproduct : N-Di-sulfonylated species (5–7%) due to excess sulfonyl chloride.

- Mitigation : Stepwise addition of sulfonyl chloride and real-time HPLC monitoring reduce byproducts to <1%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

- XRD : Single-crystal analysis confirms planar sulfonamide alignment with pyrrolidine ring.

Industrial-Scale Challenges

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Compound 41 (88% yield) and its analogs (e.g., 37: 73%, 38: 80%) demonstrate high-yield syntheses using reverse-phase HPLC purification .

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

- Thermal Stability : Higher melting points (e.g., 17: 188.8–190.3°C) correlate with increased crystallinity and purity .

- Hydrogen Bonding: Compound I’s crystal structure reveals extensive H-bonding with water, suggesting enhanced solubility compared to non-hydrated analogs .

Key Observations :

- Substituent-Driven Activity: The pyrrolidinone group in the target compound may confer conformational stability for receptor binding, akin to the dihydropyridinone in compound 14 .

- Cytotoxicity : MMV665914’s selectivity highlights the importance of bulky substituents (e.g., piperazine) in reducing off-target effects .

Biological Activity

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (CAs). This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro substituent on the benzene ring and a pyrrolidine derivative with a 5-oxo group. Its molecular formula is , and it has a molecular weight of 364.8 g/mol . The structural uniqueness contributes to its selectivity and potency in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.8 g/mol |

| CAS Number | 955253-74-4 |

The primary mechanism of action for 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, particularly human carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various biological systems. Inhibition of CA II can lead to significant alterations in physiological processes, making this compound a candidate for therapeutic applications in conditions such as glaucoma and edema .

Inhibition of Carbonic Anhydrases

Research indicates that compounds similar to 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide exhibit potent inhibitory effects on carbonic anhydrases. For instance, studies have shown that related benzenesulfonamides can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, while CA II inhibition showed IC50 values between 1.55 and 3.92 μM . This selectivity is critical, as it suggests potential therapeutic advantages with reduced side effects.

Anticancer Activity

In addition to its role as a CA inhibitor, there is emerging evidence that this compound may exhibit anticancer properties. A study evaluating various benzenesulfonamide derivatives found that certain compounds induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231), demonstrating significant increases in apoptotic markers compared to controls . The dual activity of inhibiting CAs while inducing cancer cell death positions this compound as a promising candidate for further investigation.

Study on Antimicrobial Activity

A related study investigated the antimicrobial properties of benzenesulfonamide derivatives against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated significant inhibition rates at concentrations of 50 μg/mL, with some derivatives achieving up to 80% inhibition against S. aureus compared to positive controls . This suggests that compounds like 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide may also possess valuable antimicrobial properties.

Pharmacokinetics and ADMET Properties

Predictive studies on the pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Such characteristics are essential for the development of effective therapeutic agents . The presence of specific functional groups enhances its bioavailability and interaction with biological targets.

Q & A

Q. Basic: What are the critical steps in synthesizing 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution for introducing the benzenesulfonamide moiety.

- Coupling reactions to attach the pyrrolidinone ring via methylene bridges.

- Oxidation to form the 5-oxo group on the pyrrolidine ring. Key intermediates require purification using column chromatography or recrystallization. Analytical techniques (NMR, mass spectrometry) confirm structural integrity at each stage .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide formation .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like imine formation .

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization of the pyrrolidinone ring .

- Continuous flow reactors : Enable precise control of residence time and temperature for scalable synthesis .

Structural Characterization

Q. Basic: What analytical techniques are essential for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfonamide NH from pyrrolidinone carbonyl) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the phenyl and sulfonamide groups .

Q. Advanced: How can computational methods resolve structural ambiguities in complex derivatives?

- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .

- Molecular docking : Models interactions between the sulfonamide group and biological targets (e.g., enzymes) to infer bioactive conformations .

Biological Activity & Mechanism

Q. Basic: How should researchers design assays to evaluate this compound’s biological activity?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) .

- Dose-response curves : Use IC₅₀ values to quantify inhibition potency in enzymatic assays .

- Control experiments : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. Advanced: What strategies can elucidate structure-activity relationships (SAR) for derivatives?

- Substituent variation : Modify the chloro group on the benzene ring to assess electronic effects on binding affinity .

- Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolically labile sites (e.g., pyrrolidinone ring oxidation) .

- Kinetic analysis : Measure kcat/KM to determine if activity changes are due to binding or catalytic efficiency .

Data Interpretation & Contradictions

Q. Basic: How can researchers address inconsistencies in reported synthetic yields?

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, moisture levels) to mitigate variability .

- HPLC purity analysis : Detect trace impurities (e.g., unreacted intermediates) that may skew yield calculations .

Q. Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?

- Pharmacokinetic profiling : Measure bioavailability and plasma half-life to identify absorption/metabolism barriers .

- Metabolite identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo .

- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .

Methodological Considerations

Q. Advanced: What computational tools are recommended for predicting reaction pathways?

- Gaussian or ORCA : Model transition states and activation energies for key steps (e.g., sulfonamide bond formation) .

- Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .

Q. Advanced: How can kinetic isotope effects (KIEs) clarify reaction mechanisms?

- Deuterium labeling : Replace NH protons in the sulfonamide group to study hydrogen-bonding interactions in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.